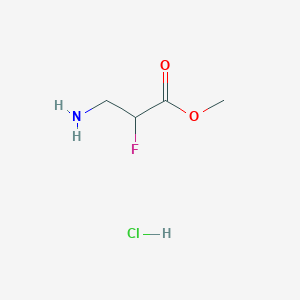

Methyl 3-amino-2-fluoropropanoate hydrochloride

Description

Introduction and Chemical Identity

Nomenclature and Classification

Methyl 3-amino-2-fluoropropanoate hydrochloride is systematically classified under the Chemical Abstracts Service registry number 110501-26-3, establishing its unique chemical identity within the global chemical database. The compound belongs to the broader classification of fluorinated amino acid derivatives, specifically representing a methyl ester derivative of a fluorinated propanoic acid containing an amino substituent. Alternative nomenclature systems recognize this compound through various synonymous designations, including methyl 3-amino-2-fluoropropanoate hydrogen chloride and the more descriptive systematic name that reflects its stereochemical configuration.

The chemical classification places this compound within the category of alpha-amino acid derivatives, where the fluorine substitution occurs at the alpha-carbon position relative to the carboxyl group. This positioning is particularly significant as it influences the compound's conformational properties and biological activity profiles. The hydrochloride salt formation enhances the compound's classification as a stable, crystalline organic salt suitable for synthetic and research applications. The compound's membership in the fluorinated amino acid family connects it to a rapidly expanding class of synthetic building blocks that have gained prominence in medicinal chemistry and chemical biology research.

Within the hierarchical chemical classification system, this compound is categorized as an organofluorine compound, specifically an alpha-fluorinated amino acid ester derivative. This classification reflects the strategic incorporation of fluorine, which imparts unique physicochemical properties that distinguish it from conventional amino acid derivatives. The compound's classification also encompasses its role as a synthetic intermediate and research tool in the development of fluorinated peptides and proteins.

Historical Context in Fluorinated Amino Acid Chemistry

The development of fluorinated amino acids represents a relatively recent advancement in synthetic chemistry, with systematic research beginning in earnest during the latter half of the twentieth century. The field gained significant momentum as researchers recognized that fluorine substitution could dramatically alter the properties of biological molecules while maintaining their essential structural framework. Unlike naturally occurring fluorinated compounds, which are exceptionally rare in biological systems, synthetic fluorinated amino acids have opened new avenues for chemical and biological research.

The historical significance of compounds like this compound lies in their role as synthetic building blocks that enable the construction of more complex fluorinated biomolecules. Early investigations into fluorinated amino acids were driven by the unique properties of the carbon-fluorine bond, which exhibits exceptional stability and can significantly influence molecular conformation and biological activity. The development of reliable synthetic methods for accessing these compounds has been a critical factor in their widespread adoption in research applications.

The evolution of fluorinated amino acid chemistry has been marked by significant methodological advances, particularly in the development of stereoselective synthetic approaches. These advances have enabled the preparation of compounds like this compound with defined stereochemical configurations, which is essential for their biological applications. The historical progression of this field reflects broader trends in synthetic chemistry, including the development of new fluorinating reagents and catalytic methods for introducing fluorine into organic molecules.

Recent decades have witnessed an acceleration in fluorinated amino acid research, driven by applications in drug discovery, protein engineering, and chemical biology. The historical context reveals that compounds such as this compound represent the culmination of decades of methodological development and theoretical understanding of fluorine chemistry. This historical foundation continues to support ongoing research into new fluorinated amino acid derivatives and their applications.

Structural Characterization

Molecular Formula and Weight

This compound possesses the molecular formula C₄H₉ClFNO₂, reflecting the incorporation of all constituent atoms within the hydrochloride salt form. The molecular weight of this compound is precisely determined to be 157.57 grams per mole, which accounts for the presence of the hydrochloride counterion that enhances the compound's stability and handling properties. This molecular weight represents a significant increase over the free base form, which has the molecular formula C₄H₈FNO₂ and a correspondingly lower molecular weight.

The molecular composition reveals the strategic incorporation of key functional elements that define the compound's chemical behavior and potential applications. The presence of fluorine contributes significantly to the compound's unique properties, while the amino group provides sites for further chemical modification and biological interaction. The methyl ester functionality enhances lipophilicity and can serve as a protecting group during synthetic transformations, making this compound particularly valuable as a synthetic intermediate.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₉ClFNO₂ | |

| Molecular Weight | 157.57 g/mol | |

| Free Base Formula | C₄H₈FNO₂ | |

| Free Base Weight | 121.11 g/mol |

The molecular weight determination is crucial for stoichiometric calculations in synthetic applications and for analytical method development. The difference between the hydrochloride salt and free base forms must be considered when designing synthetic protocols or when converting between different salt forms of the compound. This molecular weight information also supports the compound's identification and purity assessment using various analytical techniques.

Stereochemical Properties

The stereochemical characteristics of this compound are fundamentally defined by the presence of a chiral center at the carbon-2 position, which bears both the fluorine substituent and serves as the connection point to the carboxyl group. This stereogenic center gives rise to two possible enantiomeric forms, designated as the (R)-configuration and (S)-configuration according to the Cahn-Ingold-Prelog priority rules. The stereochemical distinction between these enantiomers is of paramount importance, as different enantiomers can exhibit markedly different biological activities and chemical reactivities.

The (S)-enantiomer of this compound has been specifically identified and characterized, with distinct Chemical Abstracts Service registry numbers assigned to differentiate it from the racemic mixture and the (R)-enantiomer. The SMILES notation for the free base form, COC(=O)C@HF, explicitly indicates the stereochemical configuration through the use of the @ symbol, which denotes the spatial arrangement around the chiral center. This stereochemical specification is critical for applications requiring enantiopure materials, particularly in pharmaceutical and biochemical research contexts.

The stereochemical properties are further characterized through optical rotation measurements, which provide quantitative assessment of the compound's chiral nature. Research has demonstrated that the two enantiomers exhibit significantly different optical rotation values, enabling their discrimination and quantification using polarimetric methods. The development of stereoselective synthetic methods has been a key focus in the preparation of these compounds, as the ability to access individual enantiomers expands their utility in asymmetric synthesis and chiral recognition studies.

Advanced spectroscopic techniques, including nuclear magnetic resonance spectroscopy and circular dichroism spectroscopy, provide detailed insights into the stereochemical properties and conformational behavior of this compound. These techniques reveal how the fluorine substitution influences the molecular conformation and how the stereochemistry affects the compound's overall three-dimensional structure. Such stereochemical understanding is essential for predicting and optimizing the compound's behavior in various chemical and biological systems.

Crystallographic Data

The crystallographic properties of this compound reflect its nature as a stable crystalline salt, with the hydrochloride counterion playing a crucial role in determining the solid-state structure and packing arrangement. The compound typically crystallizes as a white to off-white crystalline solid, with the crystal structure being stabilized through a combination of hydrogen bonding interactions involving the amino group, the chloride anion, and potential intermolecular interactions between adjacent molecules. These crystallographic characteristics are important for understanding the compound's physical stability, storage requirements, and behavior during purification and handling procedures.

The molecular packing within the crystal lattice is influenced by the presence of both hydrophilic and hydrophobic regions within the molecule, leading to specific orientational preferences that optimize intermolecular interactions. The fluorine atom's unique electronic properties contribute to the overall crystal packing through weak but significant intermolecular forces, including potential carbon-fluorine to hydrogen interactions that can influence the crystal stability and morphology. The presence of the chloride counterion creates additional opportunities for hydrogen bonding, particularly with the protonated amino group, which helps stabilize the overall crystal structure.

Crystallographic analysis provides insights into the bond lengths, bond angles, and torsional angles that define the compound's three-dimensional structure. The carbon-fluorine bond length is typically shorter than corresponding carbon-hydrogen bonds, reflecting the strong electronegativity of fluorine and its effect on the local electronic environment. The positioning of the amino group relative to the fluorine substitution creates specific geometric constraints that influence the molecule's overall conformation and its potential interactions with other molecules or biological targets.

The thermal properties of the crystalline form, including melting point and thermal stability, are directly related to the strength of intermolecular interactions within the crystal lattice. These properties are important considerations for storage, handling, and processing of the compound, particularly in synthetic applications where thermal stability may be a limiting factor. The crystallographic data also supports the development of analytical methods for compound identification and purity assessment, as crystal structure information can be used to predict and interpret diffraction patterns and other solid-state analytical measurements.

Properties

IUPAC Name |

methyl 3-amino-2-fluoropropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO2.ClH/c1-8-4(7)3(5)2-6;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPPPSUJKNPBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Serine Methyl Ester Derivatives

One classical approach to preparing halogenated amino acid esters such as methyl 3-amino-2-fluoropropanoate hydrochloride involves halogenation of serine methyl ester hydrochloride derivatives.

Method Overview :

Starting from D-serine methyl ester hydrochloride, halogenation (chlorination or fluorination) is performed using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in organic solvents like chloroform or ether. The reaction is often conducted in the presence of hydrochloric acid gas to facilitate formation of the hydrochloride salt of the product.-

- PCl5 is a solid reagent that poses handling hazards and generates considerable waste acids (HCl and H3PO4). The reaction requires low temperatures (-20 to -15 °C) and results in products that can be difficult to filter.

- Thionyl chloride offers an alternative chlorination route with ether solvents, followed by concentration under vacuum and filtration to isolate the product crystals.

- These methods have been patented for halogenated derivatives but primarily focus on chlorinated analogs rather than fluorinated ones. Fluorination by direct halogenation is less straightforward due to fluorine's reactivity and handling difficulties.

Stereoselective Alkylation of Isoserine Derivatives and Fluorination

A more advanced method involves stereoselective alkylation of bicyclic N,O-acetals derived from N-Boc-isoserine methyl ester, followed by fluorination steps to introduce the fluorine atom at the 2-position.

-

- N-Boc-isoserine methyl ester is converted into bicyclic N,O-acetals via acid-catalyzed reaction in toluene, yielding diastereomeric acetals.

- These acetals undergo alkylation under inert atmosphere at low temperature (-78 °C) using lithium hexamethyldisilazide (LHDMS) and alkylating agents in the presence of HMPA.

- The reaction mixture is quenched, extracted, and purified by column chromatography to isolate the desired stereoisomer.

- Subsequent steps involve cleavage of protecting groups and introduction of fluorine substituents to yield this compound.

-

- The bicyclic acetal formation yields 55% and 33% for two diastereomers, with high diastereoselectivity (dr > 98:2).

- Alkylation proceeds with good stereocontrol, and the major diastereoisomer can be isolated in pure form.

- This method allows for gram-scale synthesis, suitable for research and development purposes.

Fluorination via Decarboxylative and Electrophilic Fluorination Routes

Fluorination of amino acid derivatives often encounters challenges such as over-decarboxylation and elimination side reactions. Recent research has explored electrophilic fluorination of intermediates and ring-opening reactions to achieve fluorinated amino acid esters.

-

- Attempts to fluorinate monoacid intermediates directly often lead to decarboxylation and formation of undesired byproducts.

- Electrophilic fluorination of protected intermediates (e.g., oxazole or tosylate derivatives) has been explored to improve fluorination efficiency.

- Ring-opening of fluorinated succinic anhydrides with nucleophiles such as N,N-diphenylmethylidene glycine esters provides access to enantiopure fluorinated amino acids.

- Nucleophilic fluorination of tosylate intermediates under various conditions (CsF, TBAF, KF with crown ethers) often results in elimination or recovery of starting material, indicating the need for optimized leaving groups and reaction conditions.

-

- Successful synthesis of racemic 3-fluoro-5-aminolevulinic acid hydrochloride (analogous fluorinated amino acid) achieved 75% yield using THF/aqueous HCl solvent systems.

- Enantiopure synthesis remains challenging due to side reactions and stability issues of intermediates.

- The choice of protecting groups, solvent, temperature, and fluorinating agent critically affects the outcome.

Enzymatic and Biochemical Approaches (Historical Context)

Some older studies have synthesized this compound via multi-step chemical synthesis involving camphanoyl chloride derivatives and enzymatic resolution.

- Highlights :

- Use of camphanoyl chloride for stereochemical control in amino acid ester synthesis.

- Hydrogenolysis and fluorination steps to introduce fluorine selectively at the 2-position.

- Purification via crystallization and ion-exchange chromatography to isolate the hydrochloride salt.

- These methods are labor-intensive and less scalable but provide valuable stereochemical insight.

Summary Table of Preparation Methods

| Method Type | Starting Material(s) | Key Reagents / Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| Halogenation of Serine Methyl Ester | D-serine methyl ester hydrochloride | PCl5 or SOCl2, chloroform or ether, HCl gas | Not explicitly stated | Simple concept, established for chlorides | Hazardous reagents, waste acid, low temp |

| Stereoselective Alkylation of Bicyclic Acetals | N-Boc-isoserine methyl ester | Toluene, CSA·H2O, LHDMS, alkylating agents, THF | 55% (acetals), variable for alkylation | High stereoselectivity, scalable | Requires inert atmosphere, low temp |

| Electrophilic/Nucleophilic Fluorination | Protected intermediates (oxazole, tosylate) | Fluorinating agents (CsF, TBAF, KF), various solvents | Up to 75% (racemic 3F-5-ALA) | Access to racemic and enantiopure forms | Side reactions (decarboxylation, elimination) |

| Enzymatic/Biochemical Resolution | Camphanoyl chloride derivatives | Hydrogenolysis, ion-exchange chromatography | ~58-89% (multi-step) | Stereochemical control | Multi-step, low scalability |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-2-fluoropropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or fluoro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

Chemistry

Methyl 3-amino-2-fluoropropanoate hydrochloride serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical reactions such as oxidation, reduction, and substitution:

- Oxidation : The amino group can be oxidized to form nitro or nitroso derivatives.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : The fluorine atom can be replaced by other nucleophiles under specific conditions.

Biology

In biological research, this compound is investigated for its interactions with enzymes and proteins due to the presence of the fluorine atom, which can enhance binding affinity and reactivity. It is utilized as a probe in studies examining enzyme mechanisms and protein interactions.

Medicine

Research is ongoing to explore its therapeutic potential, particularly as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Compounds similar to this compound have shown promise in modulating neurotransmitter systems, which may lead to new treatments for conditions such as depression or anxiety.

Case Study 1: Neuropharmacology

A study investigated the effects of this compound on glutamate receptors, revealing its potential role as an inhibitor or modulator. This interaction suggests possible applications in treating neurodegenerative diseases by influencing neurotransmitter activity.

Case Study 2: Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. In vitro assays showed effective inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings indicate its potential as an antimicrobial agent, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism by which Methyl 3-amino-2-fluoropropanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 3-amino-2-fluoropropanoate hydrochloride with analogous fluorinated/aminated esters and amides:

Key Observations:

Fluorine Position: In the target compound, fluorine is on the propanoate chain (C2), whereas in methyl 2-amino-3-(4-fluorophenyl)propanoate HCl, fluorine is on a phenyl ring . The latter’s aromatic fluorine enhances lipophilicity and may influence receptor binding in drug design.

Ester vs. Amide: The target compound’s methyl ester group is more hydrolytically labile than the amide in 3-Amino-2-[(4-fluorophenyl)methyl]-N-methylpropanamide HCl, which offers greater metabolic resistance and prolonged activity in pharmaceuticals .

Commercial Availability and Handling

- The target compound is supplied by global vendors like ECHEMI and CymitQuimica, with ≥99% purity and packaging options ranging from 25 kg drums to 100 mg lab-scale quantities .

- Storage recommendations for similar compounds (e.g., -20°C for 3-fluoro Deschloroketamine HCl ) suggest that the target compound may require refrigeration to prevent ester hydrolysis.

Biological Activity

Methyl 3-amino-2-fluoropropanoate hydrochloride, a fluorinated amino acid derivative, is notable for its potential biological activities. This compound features a unique structural arrangement that includes a fluorine atom and an amino group attached to a propanoate backbone. Its molecular formula is C4H10ClFNO2, and it has a molar mass of approximately 155.56 g/mol. The compound is typically encountered as a white to off-white solid and is soluble in solvents such as methanol and dimethyl sulfoxide.

This compound exhibits various biological activities, primarily through interactions with neurotransmitter systems. Research indicates that compounds with similar structures can act as inhibitors or modulators of specific receptors, particularly glutamate receptors, which play critical roles in neuropharmacology. The presence of the fluorine atom may enhance the compound's binding affinity and selectivity for these molecular targets.

Interaction Studies

Interaction studies are essential for understanding the pharmacological potential of this compound. Techniques employed in these studies include:

- Radiolabeled binding assays : To determine binding affinities with neurotransmitter receptors.

- Enzyme inhibition assays : To assess the inhibitory effects on specific enzymes involved in metabolic pathways.

These studies have shown that this compound can influence various physiological processes, including neurotransmission and metabolic regulation.

Comparative Analysis with Related Compounds

To better understand its biological activity, it is useful to compare this compound with structurally similar compounds. The following table summarizes key features and differences:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-amino-3-chloropropanoate hydrochloride | Chlorine atom instead of fluorine | Often used as an enzyme substrate |

| Methyl 3-amino-2-methylpropanoate | Methyl group on the propanoate backbone | Potentially different biological activities |

| Methyl (S)-3-amino-2-fluoropropanoate hydrochloride | S-enantiomer of the same structure | Different pharmacological properties |

This comparison highlights the unique stereochemistry and functional groups of this compound, which influence its biological activity and reactivity.

Neuropharmacological Studies

Recent studies have focused on the neuropharmacological implications of this compound. For instance, research has demonstrated its potential role in modulating glutamate receptor activity, which is crucial for synaptic plasticity and cognitive functions.

In one study, researchers used electrophysiological techniques to assess the effects of this compound on neuronal excitability. Results indicated that it could enhance or inhibit excitatory postsynaptic currents depending on concentration, suggesting its dual role as a modulator in neurotransmission pathways.

Antimicrobial Activity

While primarily studied for its neurological effects, there is emerging interest in the antimicrobial properties of fluorinated amino acids. Preliminary investigations suggest that this compound may exhibit antibacterial activity against certain strains of bacteria due to its structural characteristics that facilitate membrane disruption .

Safety and Toxicity Considerations

Research into the safety profile of this compound indicates low toxicity levels in vitro; however, comprehensive in vivo studies are still required to fully understand its safety margins. Toxicological assessments have shown no significant adverse effects at therapeutic concentrations, making it a promising candidate for further pharmaceutical development .

Q & A

Q. What are the recommended storage conditions and handling precautions for Methyl 3-amino-2-fluoropropanoate hydrochloride?

Answer:

- Storage: Store in a dry environment at temperatures ≤ -20°C, away from heat sources and incompatible materials (e.g., strong oxidizers). Use airtight containers to prevent hydrolysis or degradation .

- Handling: Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid skin/eye contact; in case of exposure, rinse immediately with water (15 mins for eyes) and seek medical attention. Follow H315 (skin irritation) and H319 (eye irritation) protocols .

Q. How is the compound characterized for structural confirmation and purity assessment?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm the fluorinated backbone and ester/amine functional groups. Fluorine coupling patterns in ¹⁹F NMR resolve stereochemical ambiguity .

- Mass Spectrometry (LC-MS): Confirm molecular weight (e.g., m/z 154.21 for the free base) and detect impurities. Use high-resolution MS for isotopic validation .

- HPLC: Reverse-phase chromatography with UV detection (λ = 210–220 nm) to quantify purity (>95% by area normalization) .

Q. What solvents and conditions are suitable for dissolving this compound?

Answer:

- Polar aprotic solvents: DMSO or DMF (10–50 mM stock solutions).

- Aqueous buffers: Soluble in pH-adjusted water (pH 4–6, using HCl/NaOH) but may hydrolyze over time. Avoid prolonged exposure to moisture .

Advanced Research Questions

Q. How does the stereochemistry at the 2-position (fluorine substitution) influence reactivity and biological activity?

Answer:

- Stereochemical impact: The (2S) configuration (as in ) enhances steric hindrance, affecting nucleophilic substitution rates. Compare enantiomers via chiral HPLC (e.g., Chiralpak® columns) to assess kinetic resolution in peptide coupling reactions .

- Biological relevance: Fluorine’s electronegativity alters hydrogen bonding in enzyme active sites. Test enantiomers in in vitro assays (e.g., serine hydrolase inhibition) to correlate stereochemistry with potency .

Q. How can contradictions in stability data under acidic vs. neutral conditions be resolved?

Answer:

- Methodology: Conduct accelerated stability studies (40°C/75% RH, 1–3 months) in buffered solutions (pH 1–7). Monitor degradation by LC-MS:

- pH < 3: Ester hydrolysis dominates, forming 3-amino-2-fluoropropanoic acid.

- pH 5–7: Amine oxidation or dimerization may occur. Use radical scavengers (e.g., BHT) to suppress free radical pathways .

Q. What strategies enable enantioselective synthesis of the (2S)-configured compound?

Answer:

- Chiral auxiliaries: Use Evans’ oxazolidinones to control fluorine stereochemistry during propanoate ester formation.

- Asymmetric catalysis: Employ Pd-catalyzed fluorination with L-proline-derived ligands to achieve >90% ee .

- Validation: Confirm enantiopurity via polarimetry and chiral SFC (supercritical fluid chromatography) .

Q. How can trace impurities (e.g., methyl ester byproducts) be quantified and mitigated during scale-up?

Answer:

- Impurity profiling: Use gradient HPLC with a C18 column (ACN/water + 0.1% TFA) to separate methyl ester derivatives (retention time shifts). Reference standards (e.g., ) aid identification .

- Process optimization: Reduce byproducts via controlled reaction temperatures (0–5°C for amine coupling) and stoichiometric monitoring of fluorinating agents .

Q. What mechanistic insights explain the compound’s activity in modulating neurotransmitter pathways?

Answer:

- Serotonin synthesis inhibition: Analogous to PCPA methyl ester (), the fluorine group may enhance blood-brain barrier penetration. Test in murine models via HPLC-ECD to measure 5-HT depletion in hippocampal tissue .

- Enzyme interactions: Use molecular docking (AutoDock Vina) to predict binding affinity for tryptophan hydroxylase. Validate with in vitro enzyme assays (IC₅₀ determination) .

Q. How does the compound’s environmental persistence compare to non-fluorinated analogs?

Answer:

- Degradation studies: Perform OECD 301F (aerobic biodegradation) tests in freshwater. Fluorine’s electronegativity reduces hydrolysis rates, leading to longer half-lives (validate via LC-MS/MS).

- Ecotoxicity: Use Daphnia magna assays (OECD 202) to assess acute toxicity (LC₅₀). Compare with non-fluorinated propanoate esters .

Q. What advanced NMR techniques resolve overlapping signals in complex mixtures?

Answer:

- 2D NMR: HSQC and HMBC correlate ¹H-¹³C couplings to assign fluorine-adjacent protons.

- DOSY: Differentiate monomeric vs. aggregated species in solution.

- 19F NMR: Quantify degradation products (e.g., free fluoride ions) with a sensitivity limit of 0.1 ppm .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.